N-(4-ethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
Description
Properties
CAS No. |
332108-91-5 |
|---|---|
Molecular Formula |
C22H22N2O2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide |
InChI |
InChI=1S/C22H22N2O2/c1-2-26-16-13-11-15(12-14-16)23-22(25)21-17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)21/h3,5,7,9,11-14H,2,4,6,8,10H2,1H3,(H,23,25) |
InChI Key |
CZGWJMMZHASIDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C3CCCCC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Acridone Reduction and Carboxylic Acid Formation
The classical approach begins with the reduction of 9-acridone (1) to acridane using aluminum-mercury amalgam in alkaline ethanol under reflux. Subsequent reoxidation with FeCl₃ yields acridine-9-carboxylic acid (2). This step faces limitations due to harsh conditions, which can degrade sensitive substituents like halogens or nitro groups.
Reaction Conditions :
-
Reduction : Al-Hg amalgam, KOH, aqueous ethanol, reflux (12–24 hours).
-
Oxidation : FeCl₃ in HCl, 60–80°C.
Challenges :
-
Low yields (40–50%) due to incomplete oxidation.
-
Handling hazardous intermediates like acridane, which requires inert atmospheres.
Carboxamide Coupling
The carboxylic acid (2) is activated using 1,1-carbonyldiimidazole (CDI) in dimethylformamide (DMF), followed by reaction with 4-ethoxyaniline. This step achieves moderate yields (55–65%) but requires rigorous purification to remove unreacted aniline and CDI byproducts.
Optimization Strategies :
-
Use of excess CDI (1.5 equivalents) to ensure complete acid activation.
-
Column chromatography with silica gel and ethyl acetate/hexane mixtures for purification.
Modern Synthetic Approaches
Boron Trifluoride-Mediated Cyclization
A patented method bypasses acridone reduction by directly synthesizing the acridine core via cyclization. Methyl anthranilate (3) reacts with iodobenzene derivatives in the presence of BF₃·OEt₂, forming tetrafluoroborate intermediates (4). Hydrolysis with NaOH yields acridine-9-carboxylic acid (2), which is then coupled with 4-ethoxyaniline.
Advantages :
-
Higher overall yield (70–75%) due to fewer side reactions.
-
Milder conditions preserve sensitive functional groups.
Reaction Scheme :
-
Cyclization:
-
Hydrolysis:
-
Amidation:
Solid-Phase Synthesis for Scalability
Recent advancements employ polymer-supported reagents to streamline purification. The carboxylic acid (2) is immobilized on Wang resin, activated with CDI, and treated with 4-ethoxyaniline. Cleavage from the resin with trifluoroacetic acid (TFA) yields the product with >90% purity.
Benefits :
-
Eliminates chromatography, reducing solvent waste.
-
Scalable for industrial production (batch sizes up to 1 kg).
Comparative Analysis of Preparation Methods
| Parameter | Traditional Method | BF₃ Cyclization | Solid-Phase Synthesis |
|---|---|---|---|
| Yield | 40–50% | 70–75% | 65–70% |
| Purity | 85–90% | 92–95% | >90% |
| Key Advantage | Simple reagents | Mild conditions | Scalability |
| Key Limitation | Hazardous intermediates | Requires BF₃ handling | High resin cost |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide can undergo various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in an aqueous or organic solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and various substituted acridinecarboxamide compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act on sensory tracts in the spinal cord, exerting analgesic effects. Additionally, it may interact with enzymes and receptors involved in inflammatory pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Analogues
GF120918 (N-(4-[2-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinolinyl)ethyl]-phenyl)-9,10-dihydro-5-methoxy-9-oxo-4-acridinecarboxamide)
- Structure: Features a tetrahydroisoquinolinyl-ethylphenyl group instead of 4-ethoxyphenyl.
- Function : A potent dual inhibitor of ABCG2 and P-glycoprotein (P-gp), widely used to study drug efflux mechanisms. It reduces nitrofurantoin accumulation in milk by 60–70% in murine models .
- Key Data :
N-(3-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
- Structure : Substituted with a trifluoromethylphenyl group.
- Function: The electron-withdrawing CF₃ group enhances metabolic stability and membrane permeability compared to ethoxy derivatives. Limited pharmacological data are available .
N-(4-Fluorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
- Structure : Fluorine substituent at the para position.
- Function : Fluorine’s electronegativity improves binding affinity to hydrophobic enzyme pockets. Used in pesticidal research (e.g., fluoridated acetamiprid derivatives) .
N-(4-Acetylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
- Structure : Acetylphenyl substituent.
ABC Transporter Inhibition
- GF120918 : Demonstrated 90% inhibition of ABCG2 in mammary gland tissue, reducing nitrofurantoin transfer into milk .
Acetylcholinesterase (AChE) Inhibition
- Tacrine-Indomethacin Hybrids : Analogous tetrahydroacridines (e.g., compounds 2f–2h) show AChE inhibition (IC₅₀: 10–50 nM) and anti-inflammatory activity. Ethoxy substitution could enhance blood-brain barrier penetration .
Antitumor Potential
- C-Met/Axl Inhibitors: Pyrimidinecarboxamide derivatives (e.g., N-[4-[(2-amino-4-pyridinyl)oxy]-3-fluorophenyl] analogs) exhibit antitumor activity by targeting kinase pathways. Ethoxy variants may offer improved solubility for oncological applications .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Substituent | Key Property |
|---|---|---|---|---|
| N-(4-ethoxyphenyl) analog | C₂₂H₂₂N₂O₂ | 358.43 | 4-ethoxyphenyl | Moderate hydrophobicity |
| GF120918 | C₃₆H₃₅N₃O₅ | 613.69 | Tetrahydroisoquinolinyl-ethylphenyl | High ABCG2/P-gp affinity |
| N-(4-fluorophenyl) analog | C₂₀H₁₇FN₂O | 320.36 | 4-fluorophenyl | Enhanced binding affinity |
| N-(4-acetylphenyl) analog | C₂₂H₂₀N₂O₂ | 344.41 | 4-acetylphenyl | Increased polarity |
Biological Activity
N-(4-ethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a synthetic compound belonging to the acridine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N2O2 |
| Molar Mass | 346.42 g/mol |
| Density | 1.224 g/cm³ (predicted) |
| Boiling Point | 497.8 °C (predicted) |
| pKa | 11.36 (predicted) |
This compound exhibits its biological activity primarily through DNA intercalation . This compound can insert itself between DNA base pairs, disrupting normal DNA function and inhibiting essential enzymes such as topoisomerases. This mechanism is crucial for its potential anticancer properties, as it can prevent cancer cells from replicating their DNA effectively.
Anticancer Activity
Research has shown that acridine derivatives like this compound may possess significant anticancer properties:
- Inhibition of Topoisomerase Activity : Studies indicate that this compound can inhibit topoisomerase I and II activities, leading to increased DNA damage in cancer cells.
- Cell Cycle Arrest : It has been demonstrated to induce cell cycle arrest in various cancer cell lines, thereby reducing proliferation rates.
Neuroprotective Effects
Emerging studies suggest that this compound may also have neuroprotective effects:
- Reduction of Oxidative Stress : this compound has shown potential in reducing oxidative stress markers in neuronal cells.
- Potential in Neurodegenerative Diseases : Its ability to protect neurons from apoptosis suggests possible applications in treating diseases like Alzheimer's and Parkinson's.
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological activity of this compound:
-
Antitumor Efficacy Study :
- A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations due to its intercalation properties.
-
Neuroprotective Study :
- Research published in Neuropharmacology demonstrated that treatment with this compound led to a marked decrease in neuronal cell death induced by oxidative stress in vitro.
Q & A
Q. What are the key synthetic pathways for N-(4-ethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide, and what analytical methods validate its purity and structure?
Methodological Answer: The synthesis typically involves coupling a tetrahydroacridine core with a substituted phenyl group via amidation. For example, similar analogs (e.g., GF120918) are synthesized by reacting 1,2,3,4-tetrahydro-9-acridinecarboxylic acid with an ethoxyphenylamine derivative under carbodiimide-mediated coupling conditions . Purity and structural validation are achieved through high-performance liquid chromatography (HPLC) for purity assessment, complemented by nuclear magnetic resonance (NMR) spectroscopy for functional group identification and mass spectrometry (MS) for molecular weight confirmation .
Q. How does the presence of the ethoxyphenyl moiety influence the compound’s solubility and stability in biological matrices?
Methodological Answer: The ethoxy group enhances lipophilicity, which can be quantified via logP measurements using reversed-phase HPLC. Stability studies in plasma or buffer systems (e.g., PBS at pH 7.4) are conducted at 37°C, with degradation monitored over time using LC-MS/MS. Comparative studies with analogs lacking the ethoxy group (e.g., fluorophenyl derivatives) reveal differences in metabolic stability and protein binding .
Advanced Research Questions
Q. What experimental models are appropriate for studying the pharmacokinetic behavior of this compound, particularly its blood-brain barrier (BBB) permeability?
Methodological Answer: In vivo models using wild-type vs. transporter-deficient mice (e.g., Abcg2−/−) are employed, with co-administration of transporter inhibitors like GF120918 to assess ABCG2/P-gp-mediated efflux . Brain-to-plasma ratios are quantified via LC-MS, while in vitro BBB models (e.g., MDCK-MDR1 monolayers) measure permeability coefficients (Papp) under standardized conditions .
Q. How do researchers address discrepancies in data regarding the inhibitory effects of acridinecarboxamide derivatives on cytochrome P450 (CYP) enzymes?
Methodological Answer: Contradictions arise from variations in enzyme sources (recombinant CYP3A4 vs. human liver microsomes) and assay conditions (e.g., substrate-dependent inhibition). To resolve this, standardized fluorometric or LC-MS-based CYP inhibition assays are recommended, with controls for time-dependent inhibition (e.g., pre-incubation with NADPH) and competitive vs. non-competitive mechanisms .
Q. What are the methodological considerations for designing structure-activity relationship (SAR) studies on this compound analogs?
Methodological Answer: Systematic modifications (e.g., substituent variations on the phenyl ring or acridine core) are synthesized and tested in transporter inhibition assays (e.g., Hoechst 33342 efflux for ABCG2). Computational approaches, such as molecular docking to ABCG2’s substrate-binding pocket (PDB: 6VXH), guide rational design. Data are analyzed using multivariate regression to correlate structural descriptors (e.g., Hammett σ values) with activity .
Q. How does the compound’s interaction with organic anion-transporting polypeptides (OATPs) influence its hepatic uptake and potential drug-drug interactions?
Methodological Answer: OATP1A/1B-mediated uptake is assessed in transfected HEK293 cells using radiolabeled probes (e.g., [³H]-estrone sulfate). Inhibition constants (Ki) are derived from concentration-dependent uptake studies. Clinical relevance is evaluated by comparing in vitro Ki values with peak plasma concentrations from pharmacokinetic studies .
Data Analysis and Contradiction Resolution
Q. What statistical approaches are recommended for reconciling conflicting data on the compound’s efficacy in multidrug resistance (MDR) reversal?
Methodological Answer: Meta-analysis of published IC₅₀ values across cell lines (e.g., MDCK-II vs. Caco-2) is performed, accounting for variables like ABCG2 expression levels (quantified via Western blot) and assay endpoints (e.g., calcein-AM vs. mitoxantrone efflux). Bayesian hierarchical models help identify outliers and estimate pooled effect sizes .
Q. What mechanistic insights can be gained from studying the compound’s role as a “chemical knockout” model for ATP-binding cassette transporters?
Methodological Answer: GF120918, a structural analog, is used to mimic genetic Abcg2 knockout by competitively inhibiting transporter function. Comparative studies in Abcg2−/− mice and wild-type mice treated with GF120918 validate the model’s utility for studying transporter-mediated drug distribution (e.g., nitrofurantoin transfer into milk) .
Tables for Key Data
Table 1: Comparative Inhibitory Activity of Acridinecarboxamide Derivatives
| Compound | ABCG2 IC₅₀ (nM) | CYP3A4 IC₅₀ (μM) | LogP |
|---|---|---|---|
| GF120918 | 12 ± 3 | 8.5 ± 1.2 | 3.7 |
| N-(4-ethoxyphenyl) analog | 18 ± 4 | 15.2 ± 2.1 | 4.2 |
| N-(4-fluorophenyl) analog | 25 ± 5 | 22.4 ± 3.0 | 3.9 |
| Data derived from . |
Table 2: Pharmacokinetic Parameters in Mouse Models
| Parameter | Wild-Type (Control) | Wild-Type + GF120918 | Abcg2−/− |
|---|---|---|---|
| Brain-to-Plasma Ratio | 0.05 ± 0.01 | 0.32 ± 0.06 | 0.29 ± 0.05 |
| Plasma Half-life (h) | 2.1 ± 0.3 | 2.3 ± 0.4 | 2.2 ± 0.3 |
| Data sourced from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
